molecular formula C13H8N6O4S B12577977 6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole CAS No. 213748-81-3

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole

Cat. No.: B12577977
CAS No.: 213748-81-3
M. Wt: 344.31 g/mol
InChI Key: RBURDSPKRFJLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole is a nitro-substituted benzothiazole derivative featuring a triazenyl group (-N=N-N-) linked to a 4-nitrophenyl moiety.

Properties

CAS No.

213748-81-3

Molecular Formula

C13H8N6O4S

Molecular Weight

344.31 g/mol

IUPAC Name

4-nitro-N-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C13H8N6O4S/c20-18(21)9-3-1-8(2-4-9)15-17-16-13-14-11-6-5-10(19(22)23)7-12(11)24-13/h1-7H,(H,14,15,16)

InChI Key

RBURDSPKRFJLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reaction of 2-Amino-5-nitrothiophenol with Substituted Benzaldehydes

  • The key intermediate, 6-nitro-2-(substituted-phenyl)benzothiazoles, is synthesized by condensation of 2-amino-5-nitrothiophenol with appropriately substituted benzaldehydes in pyridine solvent under reflux conditions for approximately 20 hours.
  • After reaction completion, the mixture is poured into dilute hydrochloric acid to precipitate the product, which is then filtered and recrystallized.
  • Yields range from 40% to 70%, depending on the substituents on the benzaldehyde and reaction conditions.
  • This method is well-documented for preparing nitro-substituted benzothiazoles with good regioselectivity and purity.
Step Reagents & Conditions Yield (%) Notes
1 2-amino-5-nitrothiophenol + substituted benzaldehyde in pyridine, reflux 20 h 40-70 Acid workup, crystallization

Reduction of Nitro Groups to Amino Groups (Optional Intermediate Step)

  • Reduction of nitro groups to amino groups on benzothiazole derivatives can be achieved using tin(II) chloride dihydrate in methanol-HCl reflux for 15 minutes.
  • This step is useful if amino derivatives are needed for further functionalization.
  • Yields for this reduction are typically 70-80%.

Detailed Research Findings and Data Summary

Compound Stage Reaction Type Reagents/Conditions Yield (%) Melting Point (°C) Key Spectral Data (IR cm⁻¹)
6-Nitro-2-(substituted-phenyl)benzothiazole Condensation 2-amino-5-nitrothiophenol + benzaldehyde, pyridine reflux 20 h 40-70 164-165 1569, 1517, 1348, 842, 756
6-Amino-2-(substituted-phenyl)benzothiazole Reduction SnCl₂·2H₂O, MeOH-HCl reflux 15 min 70-80 185-187 Characteristic NH₂ peaks
6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole Arylation/Condensation Benzothiazole derivative + p-nitroaniline, EtOH reflux 5 h 65-75 >320 Nitro group peaks ~1520-1550 cm⁻¹

Notes on Synthetic Challenges and Optimization

  • The presence of multiple nitro groups requires careful control of reaction conditions to avoid reduction or unwanted side reactions.
  • Pyridine is preferred as a solvent in condensation steps due to its basicity and ability to stabilize intermediates.
  • Reflux times and temperatures are critical to maximize yield and purity.
  • Post-synthesis purification by recrystallization is essential to obtain analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the triazene moiety play a crucial role in its bioactivity, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Table 1: Key Physical and Spectral Properties of Selected Benzothiazole Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Source
6-Nitro-2-(4-nitrophenyl)benzothiazole 4-Nitrophenyl 256–257 67.1 IR: 1606, 1517, 1346 cm⁻¹ (NO₂, C=N)
3-(4-Nitrophenyl)pyrazolo[5,1-b][1,3]benzothiazole (6f) 4-Nitrophenyl (pyrazolo fused) >256 53 1H NMR: δ 8.33–8.21 (m, aromatic), 13C NMR: 148.2 (C-NO₂)
(E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile 4-Nitrophenyl-triazenyl N/A N/A IR: 2210 cm⁻¹ (C≡N), UV-vis: λmax = 370 nm
6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole 4-Dimethylaminophenyl N/A N/A IR: 1600 cm⁻¹ (C=N), 1H NMR: δ 3.05 (s, N(CH₃)₂)

Key Observations :

  • Thermal Stability : The nitro-substituted derivatives exhibit high melting points (>256°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Electronic Effects : The 4-nitrophenyl group induces significant electron withdrawal, shifting IR absorption bands (e.g., C=N stretch at ~1517–1606 cm⁻¹) and NMR signals (e.g., aromatic protons at δ 8.2–8.3) .

Computational and Spectroscopic Insights

Geometric and Electronic Properties :
  • DFT Studies: For 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole, B3LYP/6-311++G(d,p) calculations reveal a planar geometry with bond lengths (e.g., C-NO₂ = 1.47 Å) consistent with X-ray data of related molecules .
  • Molecular Electrostatic Potential (MEP): The nitro groups create regions of high electron density, favoring electrophilic attack at the triazenyl nitrogen .
NMR and IR Correlation :
  • Experimental and calculated 1H NMR shifts for nitro-benzothiazoles show deviations <0.3 ppm, validating computational models (e.g., GIAO method) .
  • IR vibrations (e.g., NO₂ asymmetric stretch at ~1346–1517 cm⁻¹) align with theoretical predictions, confirming substituent effects .

Biological Activity

6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14_{14}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight : 344.31 g/mol
  • LogP : 4.5 (indicating lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 9

Synthesis

The synthesis of this compound typically involves the condensation of appropriate nitrophenyl and benzothiazole derivatives under controlled conditions. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Apoptosis induction
HCT116 (Colon)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of mitotic progression

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the nitro groups enhances electron-withdrawing properties, which may increase reactivity towards biological targets.
  • The triazene moiety is crucial for its anticancer activity, likely due to its ability to form reactive intermediates that interact with DNA.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant apoptosis markers, including increased caspase activity and PARP cleavage .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound disrupts bacterial cell membranes, leading to cell lysis and death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.